molecular formula C23H21N3O4S2 B2982063 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide CAS No. 912770-54-8

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide

Cat. No.: B2982063
CAS No.: 912770-54-8
M. Wt: 467.56
InChI Key: GUDUBQLUNXFWHY-UHFFFAOYSA-N
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Description

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide is a synthetic compound of significant interest in medicinal chemistry and drug discovery, integrating a benzothiazole core with a sulfonamide functionality. The benzothiazole scaffold is a privileged structure in pharmacology, known for its diverse biological activities . Similarly, the sulfonamide group is a prevalent pharmacophore in many therapeutic agents, contributing to properties such as enzyme inhibition . This molecular architecture suggests potential for various research applications, particularly in the screening and development of novel bioactive molecules. The compound's structure, featuring multiple aromatic systems and hydrogen bond donors/acceptors, is designed for targeted interactions. While specific biological data for this exact molecule is not available, related analogs with benzothiazole and sulfonamide components have demonstrated potent inhibitory effects against enzymes like urease and α-glucosidase, indicating its potential utility in metabolic and microbiological research . Other structurally similar compounds, such as ML293, have been investigated as brain-penetrant positive allosteric modulators for neuronal receptors, highlighting the scaffold's relevance in neuroscience . This reagent is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4S2/c1-14-8-11-16(12-9-14)32(28,29)26-18-7-5-4-6-17(18)22(27)25-23-24-20-19(30-3)13-10-15(2)21(20)31-23/h4-13,26H,1-3H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUDUBQLUNXFWHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC4=C(C=CC(=C4S3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxy

Biological Activity

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide, also known by its CAS number 40884992, is a compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H21N3O4S2C_{23}H_{21}N_{3}O_{4}S_{2}, with a molecular weight of 467.6 g/mol. The structural representation highlights the presence of a benzo[d]thiazole moiety and sulfonamide group, which are critical for its biological activity.

Pharmacological Activity

Research indicates that this compound exhibits various pharmacological effects:

  • Antimicrobial Activity :
    • Studies have shown that derivatives of benzo[d]thiazole compounds possess significant antimicrobial properties. Specifically, this compound has demonstrated efficacy against several bacterial strains, suggesting its potential as an antimicrobial agent .
  • Anticancer Potential :
    • The compound has been evaluated for its anticancer properties. In vitro studies show that it can inhibit the proliferation of cancer cell lines, indicating potential use in cancer therapeutics .
  • Muscarinic Receptor Modulation :
    • It has been identified as a positive allosteric modulator for the M4 muscarinic receptor, which is involved in various neurological processes. The compound exhibited an EC50 value of 1.3 μM, indicating moderate potency and selectivity .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The sulfonamide group plays a crucial role in inhibiting certain enzymes related to bacterial growth.
  • Receptor Modulation : The compound's interaction with muscarinic receptors suggests a mechanism involving modulation of neurotransmitter signaling pathways.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of this compound:

StudyFindings
Study 1 Demonstrated significant antimicrobial activity against E. coli and S. aureus with MIC values below 100 μg/mL .
Study 2 Showed inhibition of cancer cell proliferation in breast and prostate cancer cell lines .
Study 3 Investigated the modulation of M4 receptors, revealing a leftward shift in agonist concentration-response curves by 14.6-fold .

Comparison with Similar Compounds

ML293 (N-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)isonicatinamide)

  • Core Structure : Shares the 4-methoxy-7-methylbenzo[d]thiazole scaffold but differs in the amide substituent (isonicotinamide vs. sulfonamido-benzamide).
  • Potency and Efficacy : Exhibits an EC50 of 1.3 µM at the human M4 receptor and a 14.6-fold leftward shift in the acetylcholine (ACh) concentration-response curve, indicating significant allosteric potentiation .
  • Selectivity : >30-fold selectivity over other mAChR subtypes (M1–M5) .
  • Pharmacokinetics (PK) : Low IV clearance (11.6 mL/min/kg), high brain penetration (brain:plasma ratio = 0.85), and sustained plasma exposure (AUC = 1445 hr·ng/mL) in rats .

Previous M4 Probes (ML108, ML173, ML253)

  • Structural Differences: Lack the 4-methoxy-7-methylbenzo[d]thiazole core; instead, they feature alternative heterocycles (e.g., thieno[2,3-b]pyridine).
  • PK Limitations : Higher clearance and inferior brain exposure compared to ML293 .

Sulfonamide-Containing Analogues

  • Activity Trends : Sulfonamide substitutions (e.g., reverse amides) in benzothiazole derivatives are generally poorly tolerated, leading to inactive or weakly active compounds (EC50 > 7 µM) . This suggests that the sulfonamido group in the target compound may reduce M4 receptor affinity compared to ML293’s amide linkage.

Morpholino-Substituted Analogues (TOZ Series)

  • Structural Modifications: Replace the 7-methyl group with a morpholino moiety (e.g., TOZ2–TOZ7) .
  • No biological activity data are reported for these compounds.

Key Data Tables

Table 1: Comparative Pharmacological Profiles of M4 PAMs

Compound EC50 (µM) ACh Fold Shift Selectivity (M4 vs. M1–M5) Brain:Plasma Ratio IV Clearance (mL/min/kg)
ML293 1.3 14.6 >30-fold 0.85 11.6
ML108 (previous probe) N/A N/A Moderate <0.5 >20
Sulfonamide Analogues >7.0 <2.0 None N/A N/A

Table 2: Structural Comparison of Benzothiazole Derivatives

Compound 4-Substituent 7-Substituent Amide/Sulfonamide Group Primary Application
Target Compound Methoxy Methyl 2-(4-methylphenylsulfonamido) Putative CNS modulator
ML293 Methoxy Methyl Isonicotinamide M4 PAM
TOZ2–TOZ7 Methoxy Morpholino Fluorinated benzamide/picolinamide PET imaging (synthetic)
N-(6-nitrobenzothiazol) None Nitro Benzamide Corrosion inhibition

Critical Analysis of Structural-Activity Relationships (SAR)

  • Benzothiazole Core : The 4-methoxy and 7-methyl groups are essential for M4 activity. Removal of these substituents (e.g., compound 56 in ML293’s SAR study) reduces potency by ~50% (EC50 = 2.8 µM) .
  • Amide vs. Sulfonamide : Amide linkages (as in ML293) are optimal for M4 modulation, while sulfonamides disrupt receptor interactions, likely due to steric or electronic mismatches .
  • 7-Substituent Effects: Morpholino substitutions (TOZ series) may enhance solubility but compromise blood-brain barrier penetration compared to methyl groups .

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